1,6-Bis(3-pyridyl)hexane
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Overview
Description
1,6-Bis(3-pyridyl)hexane: is an organic compound that belongs to the class of bipyridyl derivatives. It consists of a hexane chain with pyridine rings attached to the first and sixth carbon atoms. This compound is known for its ability to act as a ligand in coordination chemistry, forming complexes with various metal ions. Its unique structure allows it to bridge metal centers, making it useful in the synthesis of metal-organic frameworks and coordination polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions:
1,6-Bis(3-pyridyl)hexane can be synthesized through several methods, including:
Suzuki Coupling: This method involves the coupling of 3-bromopyridine with 1,6-dibromohexane in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like tetrahydrofuran.
Stille Coupling: This method uses 3-tributylstannylpyridine and 1,6-dibromohexane in the presence of a palladium catalyst. The reaction is performed in an inert atmosphere to prevent oxidation.
Negishi Coupling: This method involves the coupling of 3-chloropyridine with 1,6-dibromohexane using a zinc reagent and a palladium catalyst.
Industrial Production Methods:
Industrial production of this compound typically involves large-scale coupling reactions using optimized conditions to maximize yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions:
1,6-Bis(3-pyridyl)hexane undergoes various chemical reactions, including:
Oxidation: The pyridine rings can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridine rings can be reduced to piperidine derivatives using reducing agents like lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridine rings can be substituted with various functional groups using electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Functionalized pyridine derivatives.
Scientific Research Applications
1,6-Bis(3-pyridyl)hexane has a wide range of applications in scientific research, including:
Coordination Chemistry: It is used as a ligand to form coordination complexes with metal ions, which are studied for their catalytic, magnetic, and electronic properties.
Material Science: It is used in the synthesis of metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Biological Research: It is used to study the interactions between metal ions and biological molecules, providing insights into metalloprotein functions and metal ion transport.
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of biologically active compounds, including drugs and diagnostic agents.
Mechanism of Action
The mechanism of action of 1,6-Bis(3-pyridyl)hexane primarily involves its ability to coordinate with metal ions. The pyridine rings act as electron donors, forming stable complexes with metal centers. This coordination can influence the reactivity and properties of the metal ions, making the compound useful in catalysis and material science. The molecular targets and pathways involved depend on the specific metal ion and the context of the application.
Comparison with Similar Compounds
1,4-Bis(3-pyridyl)butane: Similar structure but with a shorter alkane chain.
1,6-Bis(4-pyridyl)hexane: Similar structure but with pyridine rings attached to the fourth carbon atoms.
2,2’-Bipyridine: A simpler bipyridyl compound with two pyridine rings directly connected.
Uniqueness:
1,6-Bis(3-pyridyl)hexane is unique due to its longer alkane chain, which allows it to bridge metal centers over a greater distance. This property makes it particularly useful in the synthesis of extended coordination networks and metal-organic frameworks. Its ability to form stable complexes with a variety of metal ions also sets it apart from simpler bipyridyl compounds.
Properties
IUPAC Name |
3-(6-pyridin-3-ylhexyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2/c1(3-7-15-9-5-11-17-13-15)2-4-8-16-10-6-12-18-14-16/h5-6,9-14H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEQMMSRFLHQFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCCCCC2=CN=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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